Methyl({[(3S)-piperidin-3-yl]methyl})amine, also known as (3S)-N-(methyl(piperidin-3-yl)methyl)amine, is an organic compound characterized by its piperidine ring structure. This compound features a piperidine moiety, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the nitrogen. The stereochemistry at the piperidine ring is critical, as it influences the compound's biological activity and interactions. Its chemical formula is , and it has a molecular weight of approximately 128.22 g/mol.
Methyl({[(3S)-piperidin-3-yl]methyl})amine exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential effects on:
The synthesis of Methyl({[(3S)-piperidin-3-yl]methyl})amine can be achieved through several methods:
Methyl({[(3S)-piperidin-3-yl]methyl})amine has various applications:
Interaction studies involving Methyl({[(3S)-piperidin-3-yl]methyl})amine focus on its binding affinity to various receptors and enzymes:
Methyl({[(3S)-piperidin-3-yl]methyl})amine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-Piperidin-3-amine | Piperidine derivative | Exhibits different stereochemistry affecting activity |
| 1-Methylpiperidine | Piperidine derivative | Lacks additional functional groups; simpler structure |
| N-Methylpyrrolidine | Pyrrolidine derivative | Different ring structure; may exhibit distinct properties |
| 4-Methylpiperidine | Piperidine derivative | Substitution on a different carbon; alters biological activity |
Methyl({[(3S)-piperidin-3-yl]methyl})amine is unique due to its specific stereochemistry and functional group positioning, which contributes to its distinct biological activities compared to these similar compounds.